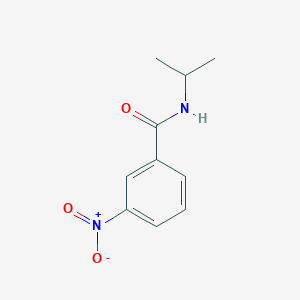

N-Isopropyl-3-nitrobenzamide

Description

N-Isopropyl-3-nitrobenzamide (CAS: 50445-53-9) is a nitro-substituted benzamide derivative characterized by a nitro group (-NO₂) at the meta position (C3) of the benzene ring and an isopropyl group attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₀H₁₂N₂O₃, with a molar mass of 208.22 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly for preparing functionalized organic molecules due to the reactivity of its nitro and amide groups . Its crystal structure has been resolved using X-ray diffraction, confirming the planar geometry of the benzamide core and the spatial orientation of substituents .

Propriétés

IUPAC Name |

3-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZHBIZCDHGGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324381 | |

| Record name | N-Isopropyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50445-53-9 | |

| Record name | N-(1-Methylethyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50445-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406569 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050445539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50445-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Isopropyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid and isopropylamine. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Another method involves the nitration of benzamide to produce 3-nitrobenzamide, followed by the reaction with isopropylamine . This process can be carried out using household bleach as a reagent, which avoids the use of more hazardous chemicals like bromine and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Isopropyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: N-Isopropyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

N-Isopropyl-3-nitrobenzamide serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it valuable in organic synthesis:

- Reduction : The nitro group can be reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies have explored its interaction with biological targets, including enzymes and receptors, which may lead to significant therapeutic effects.

Medicine

In medicinal chemistry, this compound has been investigated for its potential role in drug development. Its unique structure allows for modifications that could lead to the discovery of new therapeutic agents targeting various diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its reactivity facilitates the development of new compounds that can be employed in various industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In a drug discovery project, researchers modified this compound to enhance its bioavailability. The modified compound showed improved pharmacokinetic properties in animal models, paving the way for further clinical studies.

Mécanisme D'action

The mechanism of action of N-Isopropyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Nitrobenzamide Derivatives

Substituent Effects on Physicochemical Properties

- N-Alkyl Groups: Isopropyl vs. Cyclohexyl/Butyl: The isopropyl group in this compound provides moderate steric hindrance compared to bulkier cyclohexyl derivatives (e.g., N-Cyclohexyl-3-nitrobenzamide), which may reduce solubility in polar solvents.

Nitro Group Position :

- Meta (C3) vs. Para (C4) : The meta-nitro configuration in this compound creates distinct electronic effects compared to para-nitro analogs (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide). Para-substitution often results in stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitution or reduction reactions.

Research Findings and Gaps

- Structural Insights : Crystallographic data for this compound confirms planar geometry, while analogs like N-Isopropyl-3-methyl-2-nitrobenzamide exhibit steric interactions between methyl and nitro groups, altering reactivity .

- Data Limitations : Quantitative solubility, melting points, and thermodynamic data for many analogs (e.g., N-Butyl-3-nitrobenzamide) are unavailable in public databases, highlighting the need for further experimental characterization .

Activité Biologique

N-Isopropyl-3-nitrobenzamide is a nitroaromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropyl group and a nitro group attached to a benzamide structure. The positioning of the nitro group significantly influences its reactivity and biological activity. The compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby eliciting various biological effects .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The nitro group can be reduced to form reactive species that can bind to DNA, potentially resulting in cytotoxic effects. Additionally, the compound may inhibit certain enzymes or receptors, disrupting cellular pathways .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. This compound has shown potential in inhibiting the growth of various microorganisms through mechanisms involving the production of toxic intermediates upon reduction .

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties in models of neurodegenerative disorders such as Parkinson's disease. The ability to protect dopaminergic neurons from damage is particularly noteworthy .

Research Findings and Case Studies

A variety of studies have highlighted the biological potential of this compound:

- Antitumor Activity : In vitro studies have indicated that related nitroaromatic compounds exhibit moderate cytotoxicity against cancer cell lines. For example, BNB (a related compound) showed an inhibitory concentration (IC50) of 21.8 µM against breast cancer cells . This suggests that this compound may also possess similar antitumor properties.

- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetic profile of nitroaromatic compounds indicate that they can induce cytochrome P450 enzymes, influencing drug metabolism and therapeutic efficacy . Understanding these interactions is crucial for developing effective drug formulations.

- Enzymatic Interactions : Studies have demonstrated that nitroaromatic compounds can interact with enzymes involved in oxidative degradation pathways, enhancing their potential for bioremediation applications .

Comparative Analysis

The following table summarizes key findings related to this compound and similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | TBD | Potential neuroprotective effects |

| BNB (related compound) | Antitumor | 21.8 | Moderate cytotoxicity against breast cancer cells |

| CPI1189 (related benzamide) | Neuroprotective | 1.37 | Protects dopaminergic neurons in MPTP model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.